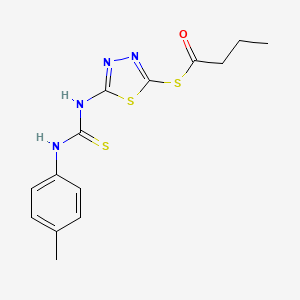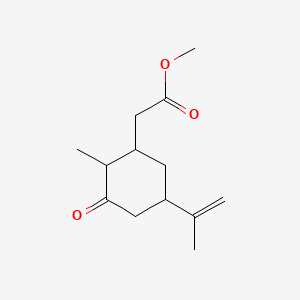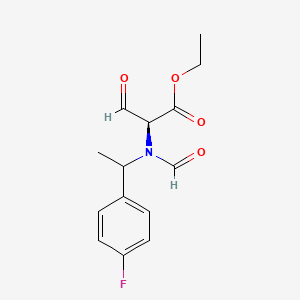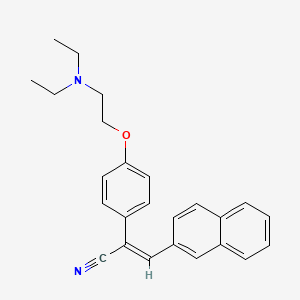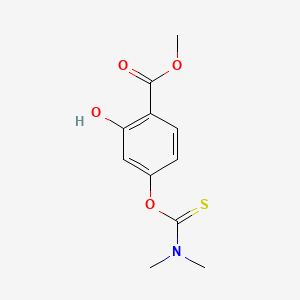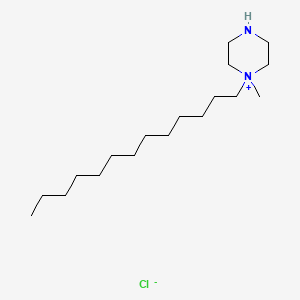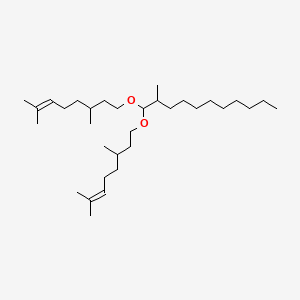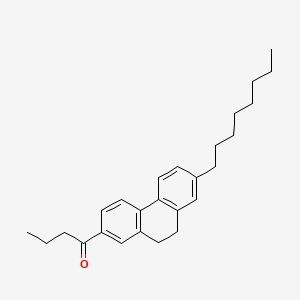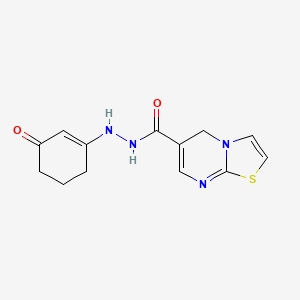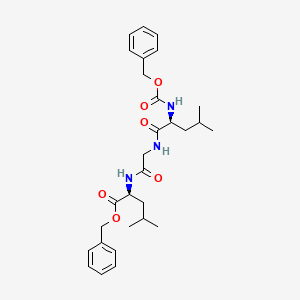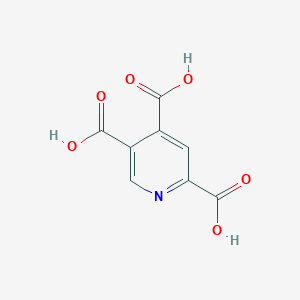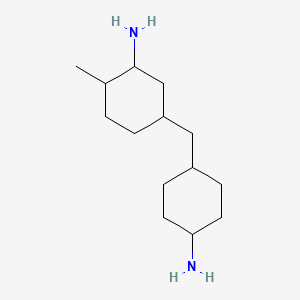![molecular formula C12H18O B12685355 Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene CAS No. 41724-18-9](/img/structure/B12685355.png)
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene: is a complex organic compound with the molecular formula C12H18O It is known for its unique structure, which includes a fused ring system and an oxirane (epoxide) group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further reactions, such as epoxidation, to introduce the oxirane group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene can undergo various types of chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Peracids (e.g., m-chloroperbenzoic acid) are commonly used for epoxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Nucleophiles: Water, alcohols, and amines can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, allowing the construction of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to changes in the activity of enzymes or the function of cellular pathways.
相似化合物的比较
Similar Compounds
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirane: Similar structure but with different functional groups.
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxetane: Contains an oxetane ring instead of an oxirane.
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxepane: Features an oxepane ring, which is larger than the oxirane ring.
Uniqueness
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is unique due to its specific ring structure and the presence of the oxirane group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry.
属性
CAS 编号 |
41724-18-9 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
4-methyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane |
InChI |
InChI=1S/C12H18O/c1-12-6-10-8-3-2-7(4-8)9(10)5-11(12)13-12/h7-11H,2-6H2,1H3 |
InChI 键 |
KSXHZKMRNVQVIE-UHFFFAOYSA-N |
规范 SMILES |
CC12CC3C4CCC(C4)C3CC1O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


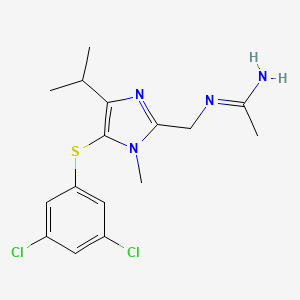
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
